Biotin-PEG11-Lipoamide

描述

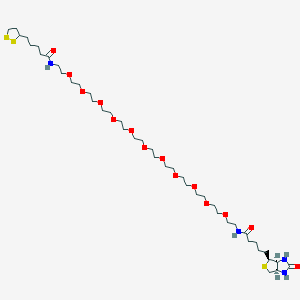

Biotin-PEG11-Lipoamide is a specialized compound designed for biotinylation of metallic surfaces, such as gold, for use in various life science and nanotechnology applications . The compound consists of biotin, a polyethylene glycol (PEG) spacer, and lipoamide. The PEG spacer is 52.9 Å long, hydrophilic, and non-immunogenic, while the lipoic acid group forms strong, stable bonds to metal surfaces .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG11-Lipoamide involves several steps:

Activation of Biotin: Biotin is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester, to form biotin-NHS.

PEGylation: The activated biotin is then reacted with a PEG spacer, typically in the presence of a base like triethylamine, to form biotin-PEG.

Lipoamide Conjugation: Finally, the biotin-PEG is conjugated with lipoamide through a coupling reaction, often using carbodiimide chemistry (e.g., EDC/NHS) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using NHS ester.

PEGylation in Bulk: The activated biotin is reacted with PEG spacers in large reactors.

Conjugation with Lipoamide: The biotin-PEG is then conjugated with lipoamide using automated systems to ensure consistency and purity.

化学反应分析

Types of Reactions

Biotin-PEG11-Lipoamide undergoes several types of chemical reactions:

Biotinylation: The primary reaction is biotinylation, where the biotin moiety binds to avidin or streptavidin proteins.

Disulfide Bond Formation: The lipoamide group can form disulfide bonds with metal surfaces.

Common Reagents and Conditions

Biotinylation: Common reagents include avidin or streptavidin, and the reaction typically occurs under mild conditions (pH 6.5-7.5) in aqueous buffers.

Disulfide Bond Formation: This reaction often requires reducing agents like dithiothreitol (DTT) to break existing disulfide bonds and form new ones with the lipoamide group.

Major Products Formed

Biotinylated Proteins: When reacted with proteins, the major product is biotinylated proteins, which can be used in various assays.

Metal-Bound Complexes: The reaction with metal surfaces forms stable metal-bound complexes.

科学研究应用

Drug Delivery Systems

Targeted Drug Delivery:

Biotin-PEG11-Lipoamide is extensively studied for its role in targeted drug delivery systems. The biotin component allows for selective targeting of cells that overexpress biotin receptors, such as certain cancer cells. This selective targeting enhances the efficacy of anticancer drugs while minimizing side effects on healthy tissues.

Case Study:

A study demonstrated that biotin-conjugated nanoparticles showed over three-fold higher uptake in murine lung carcinoma cells compared to non-targeted polymers. This indicates the potential of biotinylated drug delivery systems in improving therapeutic outcomes in cancer treatment .

Table 1: Comparison of Drug Delivery Efficacy

| Delivery System | Targeting Mechanism | Uptake Increase | Reference |

|---|---|---|---|

| Non-targeted Polymer | None | Baseline | |

| Biotin-Conjugated Polymer | Biotin Receptor | >3-fold | |

| Folic Acid-Conjugated Polymer | Folic Acid Receptor | 2-fold |

Protein Labeling and Detection

Biotinylation of Proteins:

this compound serves as an effective biotinylation reagent for proteins and antibodies. The PEG spacer enhances solubility and stability, reducing aggregation during storage and improving the performance of labeled proteins in assays.

Applications in Diagnostics:

The incorporation of biotin into diagnostic assays allows for enhanced sensitivity and specificity. For example, biotinylated antibodies can be used in ELISA assays to capture antigens with high affinity due to the strong interaction between biotin and streptavidin.

Table 2: Biotinylation Reagents Comparison

| Reagent Type | Spacer Length (units) | Solubility Improvement | Applications |

|---|---|---|---|

| NHS-PEG4-Biotin | 4 | Moderate | Protein labeling |

| Maleimide-PEG11-Biotin | 11 | High | Antibody conjugation |

| This compound | 11 | High | Drug delivery, diagnostics |

Enhancing Pharmacokinetics

Improved Bioavailability:

The PEG component significantly improves the pharmacokinetics of drugs by increasing their solubility and stability in biological fluids. This enhancement leads to prolonged circulation times and improved bioavailability.

Case Study:

Research indicates that PEGylated drugs exhibit reduced clearance rates compared to their non-PEGylated counterparts, allowing for lower dosing frequencies while maintaining therapeutic efficacy .

Research Applications

Cellular Imaging:

this compound can be utilized in cellular imaging studies where fluorescently labeled biotin conjugates are used to visualize cellular processes. The PEG spacer enhances the solubility of fluorescent probes, facilitating their use in live-cell imaging techniques.

Table 3: Applications in Research

| Application Type | Description | Benefits |

|---|---|---|

| Cellular Imaging | Visualization using fluorescent labels | Enhanced solubility & stability |

| Protein Purification | Non-radioactive purification methods | High specificity & sensitivity |

| In Vivo Studies | Tracking drug distribution | Improved pharmacokinetics |

作用机制

Biotin-PEG11-Lipoamide exerts its effects through the following mechanisms:

Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, forming a strong and stable complex.

Disulfide Bond Formation: The lipoamide group forms disulfide bonds with metal surfaces, creating stable metal-bound complexes.

PEG Spacer Functionality: The PEG spacer imparts hydrophilicity and flexibility, reducing steric hindrance and enhancing the solubility of the biotinylated molecule.

相似化合物的比较

Biotin-PEG11-Lipoamide can be compared with other similar compounds:

Biotin-PEG2-Lipoamide: This compound has a shorter PEG spacer, resulting in lower solubility and flexibility compared to this compound.

Biotin-PEG8-Lipoamide: Similar to this compound but with a shorter PEG spacer, offering intermediate solubility and flexibility.

Biotin-PEG12-Lipoamide: This compound has a slightly longer PEG spacer, providing similar solubility and flexibility as this compound.

This compound stands out due to its optimal PEG spacer length, which balances solubility, flexibility, and functionality, making it highly effective for various applications .

生物活性

Biotin-PEG11-Lipoamide is a bioconjugate that combines biotin, a vital nutrient known for its role in metabolic processes, with polyethylene glycol (PEG) and lipoamide. This compound is of significant interest in biomedical research due to its potential applications in drug delivery systems, particularly for targeting cancer cells and enhancing the bioavailability of therapeutic agents.

Biological Activity

Biotin serves as a coenzyme for several carboxylases, which are critical enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The incorporation of biotin into therapeutic agents can exploit the overexpression of biotin transporters in certain cancer cells, thereby enhancing the selective uptake of these agents .

- Targeted Delivery : Cancer cells often exhibit elevated levels of biotin transporters, allowing for preferential uptake of biotin-conjugated drugs. This mechanism can be harnessed to deliver cytotoxic agents directly to tumor sites, minimizing systemic toxicity.

- Bioavailability Enhancement : The PEG moiety increases the solubility and stability of the conjugate in biological fluids, which can lead to improved pharmacokinetics and bioavailability .

Research Findings

Recent studies have highlighted the efficacy of biotin-PEG conjugates in various applications:

- In Vitro Studies : A study demonstrated that biotin-conjugated nanoparticles showed more than a two-fold increase in uptake by colon carcinoma cells compared to non-targeted controls .

- In Vivo Applications : In murine models, this compound demonstrated enhanced accumulation in tumors with overexpressed biotin transporters, leading to improved therapeutic outcomes .

Case Studies

- Targeting Ovarian Cancer : A study investigated the use of biotin-PEG conjugates for delivering chemotherapeutic agents to ovarian cancer cells. The results indicated that these conjugates significantly increased drug accumulation in tumor tissues compared to conventional delivery methods .

- Liver Tumor Models : Another case study focused on liver tumors where this compound was used to deliver a lipoic acid derivative. The findings suggested that this approach could effectively target liver tumors while sparing healthy tissues, demonstrating the potential for reduced side effects .

Table 1: Comparison of this compound with Other Drug Delivery Systems

| Feature | This compound | Conventional Drug Delivery | Liposomal Formulations |

|---|---|---|---|

| Targeting Efficiency | High | Moderate | Variable |

| Bioavailability | Enhanced | Standard | Enhanced |

| Toxicity | Lower | Higher | Moderate |

| Application Areas | Cancer | General | Cancer & Other Diseases |

Table 2: Summary of Key Research Findings

属性

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49)/t36?,37-,38-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDRNWLHXCGFBV-FFGSZZMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78N4O14S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。